Product packaging for 1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene(Cat. No.:CAS No. 76480-15-4)

1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene

Cat. No.: B14446111
CAS No.: 76480-15-4
M. Wt: 136.23 g/mol
InChI Key: WWYIQZSSGCFFGF-UHFFFAOYSA-N
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Description

1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene is a cyclic monoterpene isomer of the more common 1-Methyl-4-isomer (limonene) . This structure features a cyclohexene ring with an internal double bond and an isopropenyl substituent, making it a valuable intermediate in organic synthesis and materials science research. Researchers utilize this terpene framework as a renewable building block for the synthesis of more complex molecules . Its inherent alkene functional groups are key reaction sites for further chemical modification. Potential research applications include its use as a precursor in electrocatalytic reactions, such as the epoxidation of alkenes to form oxiranes, which are key intermediates in polymer and fine chemical production . The compound can also serve as a model substrate in catalytic hydrogenation and isomerization studies, aiding in the development of new catalytic systems. Furthermore, terpenes of this class are investigated as bio-based solvents in green chemistry methodologies and as starting materials for the synthesis of fragrances and flavors . As a specialty terpene, it offers researchers a distinct molecular geometry compared to its positional isomers, allowing for structure-activity relationship studies. This product is strictly for professional laboratory research. For Research Use Only. Not intended for diagnostic, therapeutic, or personal use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16 B14446111 1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 76480-15-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76480-15-4

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

1-methyl-2-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C10H16/c1-8(2)10-7-5-4-6-9(10)3/h1,4-7H2,2-3H3

InChI Key

WWYIQZSSGCFFGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCCC1)C(=C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyl 2 Prop 1 En 2 Yl Cyclohex 1 Ene

Established Preparation Methods

Natural Extraction Techniques via Fractional Distillation

Isoterpinolene (B1219089), as a component of essential oils, can be isolated from natural sources. The primary method for this separation is fractional distillation, a technique that separates chemical compounds based on differences in their boiling points. iscientific.orgnih.gov For essential oils, this process is typically conducted under vacuum to reduce the boiling temperatures and prevent the thermal degradation of sensitive terpenes. nih.govscielo.br

The process involves heating the essential oil mixture, causing the more volatile components to vaporize first. These vapors rise through a fractionating column, cool, condense, and are collected. iscientific.org However, the separation of p-menthadiene isomers, such as isoterpinolene, α-terpinene, γ-terpinene, and terpinolene (B10128), by fractional distillation is challenging due to their very close boiling points. bham.ac.uk This often necessitates multiple redistillations or the use of highly efficient distillation columns to achieve high purity, which can lead to low yields. bham.ac.uk

Chemical Synthesis via Isomerization Reactions

Isomerization reactions are a common and effective strategy for the synthesis of isoterpinolene from other readily available monoterpenes. These reactions involve the rearrangement of the molecular structure of a starting material to form an isomeric product, often facilitated by a catalyst.

Derivatives of carene, particularly 3-carene (B45970), which is a major constituent of turpentine (B1165885), serve as valuable starting materials for the synthesis of other monoterpenoids. google.comresearchgate.net The isomerization of 3-carene can lead to precursors for isoterpinolene. For instance, d-3-carene can be catalytically isomerized to a mixture containing d-4-carene. This mixture can then be thermally treated to convert the d-4-carene into d-trans-isolimonene. google.com Subsequently, d-trans-isolimonene can be isomerized to d-2,4(8)-p-menthadiene (d-isoterpinolene) using a strong base catalyst. google.com

The initial isomerization of 3-carene to 2-carene (B1609329) is another route, which can be achieved using an alkaline catalyst like sodium/o-chlorotoluene. orientjchem.org Research has demonstrated that this particular isomerization can be performed efficiently under solvent-free conditions, enhancing the process's green credentials. researchgate.netorientjchem.org

Below is a table summarizing the results of a study on the solvent-free isomerization of 3-carene.

Reaction Time (hours)Conversion (%)Selectivity for 2-carene (%)
1219.5485.11
2427.7283.27
4829.8375.90
Data sourced from a study on solvent-free isomerization using a Na/o-chlorotoluene catalyst. researchgate.net

Limonene (B3431351), a widely available monoterpene found in citrus fruit peels, is a common precursor for the synthesis of other terpenes through acid-catalyzed isomerization. nih.gov These reactions typically yield a mixture of isomers, including terpinolene, α-terpinene, γ-terpinene, and in some cases, isoterpinolene. cambridge.orgmdpi.com The product distribution is highly dependent on the catalyst and reaction conditions.

Various catalysts have been investigated for this transformation, including:

Natural Zeolites (Clinoptilolite): These have been shown to be effective, yielding a product mixture containing isoterpinolene. cambridge.org

Titanium-based Catalysts (Ti-SBA-15): These catalysts can produce a range of isomers, with the potential for isoterpinolene formation. mdpi.com

Porous Metal-Macrocycle Frameworks (MMF): These novel catalysts have demonstrated very high selectivity for the isomerization of limonene to terpinolene by suppressing over-isomerization reactions. nih.gov

The table below presents findings from the isomerization of limonene using a nickel-modified bentonite (B74815) catalyst.

ProductYield (%)
Terpinolene20
α-Terpinene12
γ-Terpinene4
Isoterpinolene8
Reaction Conditions: 150°C for 25 minutes in the presence of n-dodecane. cambridge.org

α-Phellandrene can also undergo acid-catalyzed isomerization. Treatment with sulfuric acid has been shown to produce a mixture of p-menthadienes, which includes isoterpinolene. mpg.dearizona.edu

Base-catalyzed isomerization provides an alternative pathway for the synthesis of isoterpinolene. As mentioned previously, the conversion of d-trans-isolimonene to d-isoterpinolene is effectively achieved using strong bases. google.com This reaction can occur almost instantaneously at room temperature with a potassium tertiary butoxide/dimethyl sulfoxide (B87167) system. google.com It can also occur as a side reaction when d-3-carene is heated with an active sodium catalyst at high temperatures (170-180°C) for its isomerization to d-4-carene. google.com At these temperatures, the formed d-4-carene can slowly isomerize to d-trans-isolimonene, which is then converted by the base catalyst to d-isoterpinolene. google.com

Sustainable and Green Chemistry Approaches in Isoterpinolene Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for isoterpinolene synthesis. abo.fi These approaches aim to reduce waste, use less hazardous materials, and utilize renewable resources. researchgate.netabo.fi

A significant advancement in this area is the use of renewable feedstocks . Crude sulfate (B86663) turpentine (CST), a byproduct of the paper and pulp industry, is a plentiful and inexpensive source of monoterpenes like α-pinene and 3-carene. bham.ac.ukresearchgate.netrsc.org Acid-catalyzed ring-opening of the bicyclic monoterpenes in CST can produce a mixture of p-menthadienes, providing a direct route from a waste stream to valuable chemical precursors. researchgate.netrsc.org Similarly, limonene extracted from citrus peels represents a readily available biomass waste that can be transformed into other terpenes. mdpi.com

Solvent-free synthesis is another key green chemistry principle that has been successfully applied. The isomerization of 3-carene to 2-carene using a Na/o-chlorotoluene catalyst can be performed without a solvent, which eliminates the need for a separation process to remove the solvent from the product and reduces waste. researchgate.netorientjchem.org The isomerization of limonene can also be carried out without solvents using catalysts like natural clinoptilolite, making the process more environmentally friendly. cambridge.org

Biocatalysis offers a highly specific and sustainable route to chemical synthesis. astrazeneca.comnih.gov A notable example is the cometabolic formation of isoterpinolene from isolimonene (B49398) by the denitrifying bacterium Alcaligenes defragrans. mpg.de In the presence of a growth substrate like limonene, physiologically active cultures of this microorganism can efficiently convert isolimonene to isoterpinolene, with recoveries of the consumed isolimonene as isoterpinolene ranging from 64% to 98%. mpg.de This biotransformation highlights the potential of using microbial systems for selective terpene synthesis under mild conditions. mpg.de

Advanced synthetic chemistry often employs various strategies to control the three-dimensional arrangement of atoms in a molecule. These methodologies can include the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions to favor the formation of one stereoisomer over another. Such techniques are crucial in the synthesis of natural products and pharmacologically active compounds where specific stereochemistry is often linked to biological activity.

For many terpenes and their derivatives, researchers have successfully developed and reported stereoselective synthetic routes. These reports typically provide in-depth experimental details, including reaction conditions, catalyst systems, and the resulting enantiomeric or diastereomeric excess, which are crucial for the reproducibility and advancement of the field.

However, in the case of isoterpinolene, there is a notable absence of such detailed research findings in the accessible scientific literature. Consequently, the creation of a data-rich article with specific tables outlining the stereoselective synthesis of isoterpinolene derivatives is not possible at this time. Further research and publication in this specific area would be necessary to provide the detailed information required for the requested article.

Elucidation of Reaction Mechanisms and Chemical Transformations of 1 Methyl 2 Prop 1 En 2 Yl Cyclohex 1 Ene

Cyclohexene (B86901) Double Bond Reactivity

The endocyclic double bond within the cyclohexene ring is a primary site for chemical reactions, particularly electrophilic additions.

Electrophilic addition reactions to alkenes, such as the double bond in the cyclohexene ring of 1-methyl-2-(prop-1-en-2-yl)cyclohex-1-ene, are fundamental transformations in organic chemistry. When a reagent like hydrogen halide (HX) is added to an unsymmetrically substituted alkene, the reaction typically follows Markovnikov's rule. This rule states that the hydrogen atom of the HX adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the halide (X) adds to the carbon atom with fewer hydrogen atoms. libretexts.org

In the context of a substituted cyclohexene, the addition of an electrophile (like H⁺ from HCl) to the double bond leads to the formation of a carbocation intermediate. The stability of this carbocation is a key factor in determining the final product. More highly substituted carbocations (tertiary > secondary > primary) are more stable. libretexts.org For instance, the reaction of 1-methylcyclohex-2-ene with HCl involves the formation of a carbocation, which is then attacked by the chloride ion to yield the final product. askfilo.com Similarly, the reaction of 1-ethylcyclopentene with HCl results in the addition of the proton to the less substituted carbon of the double bond, forming a more stable tertiary carbocation, which then reacts with the chloride ion. libretexts.org

This principle of forming the most stable carbocation intermediate governs the regioselectivity of electrophilic additions to the cyclohexene double bond of this compound.

Under certain conditions, particularly in the presence of acids or heat, this compound can undergo rearrangement reactions, leading to the formation of various isomers.

In the presence of an acid catalyst, the double bonds of monoterpenes like limonene (B3431351) (a structural isomer of this compound) can be protonated, leading to the formation of carbocation intermediates. These carbocations can then undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocations. Subsequent deprotonation can lead to a mixture of isomeric menthadienes. mdpi.com For example, the conversion of cyclic monoterpenes to p-cymene (B1678584) often proceeds through terpinene intermediates, which are formed via a Wagner-Meerwein rearrangement mediated by a Lewis acid. google.com

The isomerization of limonene over certain catalysts is thought to occur via a carbonium ion mechanism. researchgate.net This process involves the formation of intermediates like terpinolene (B10128) and γ-terpinene. researchgate.net Acid treatment of catalysts can significantly increase their activity in these transformations. semanticscholar.org

Thermal isomerization of cyclic dienes can also occur. For instance, the aromatization of 1,2,4-cyclohexatriene (B14280417) derivatives, which are highly strained cyclic allenes, is a well-studied thermal process. nih.gov This transformation is believed to proceed through consecutive 1,2-hydrogen atom shifts rather than a single mdpi.comresearchgate.net-hydrogen atom migration. nih.gov While not directly involving this compound, this illustrates the types of thermal rearrangements that cyclic alkenes can undergo. In the context of limonene dehydroisomerisation, an increase in reaction temperature generally favors the shift of equilibrium toward the production of the aromatic compound, p-cymene. semanticscholar.org

Rearrangement Reactions

Oxidative Transformations

Oxidative processes can lead to the aromatization of the cyclohexene ring, a key transformation in the synthesis of valuable aromatic compounds.

The dehydrogenation of monoterpenes like limonene to form p-cymene is a significant industrial process. This transformation often involves a two-step mechanism: an initial acid-catalyzed isomerization to form p-menthadienes, followed by the dehydrogenation of these intermediates to yield p-cymene. mdpi.com Various heterogeneous catalysts, including those based on palladium, nickel, and platinum, have been employed for this purpose. researchgate.netsemanticscholar.org For example, using a Pd/Al2O3 catalyst in supercritical ethanol (B145695) can lead to the complete conversion of limonene with a high yield of p-cymene. semanticscholar.org

The reaction conditions, such as temperature and the nature of the catalyst, play a crucial role in the efficiency and selectivity of the process. For instance, with a ZnO/SiO2 catalyst, the selectivity for p-cymene increases with temperature, reaching 100% at 325 °C. mdpi.com The mechanism of dehydrogenation can involve successive one-electron transfers and proton abstractions from the diene intermediate to the catalyst. noah.nrw It has been observed that the dehydrogenation to the aromatic product often proceeds through the more reactive α-terpinene intermediate. noah.nrw

The oxidation of p-cymene itself has also been studied, leading to various products depending on the oxidant and reaction conditions. For example, oxidation with potassium permanganate (B83412) can yield p-cymen-8-ol, with by-products including p-iso-propyl benzoic acid and p-methyl acetophenone. researchgate.net

Epoxidation and Subsequent Rearrangements (e.g., Meinwald Rearrangement)

The double bonds in isoterpinolene (B1219089) are susceptible to electrophilic attack by peroxy acids (like m-CPBA) or other epoxidizing agents to form epoxides, also known as oxiranes. Epoxidation can potentially occur at either the endocyclic or the exocyclic double bond, leading to two different regioisomeric epoxide products. The trisubstituted endocyclic double bond is generally more electron-rich and thus more nucleophilic, suggesting it may be the preferred site of epoxidation under certain conditions.

Once formed, these epoxides can undergo rearrangement reactions, particularly under acidic conditions, in a process known as the Meinwald rearrangement. researchgate.net This reaction involves the Lewis or Brønsted acid-catalyzed cleavage of a C-O bond in the epoxide ring, followed by a 1,2-hydride or 1,2-alkyl shift to yield a carbonyl compound (an aldehyde or a ketone). researchgate.netrsc.org The regioselectivity of the rearrangement can be influenced by the stability of the intermediate carbocation formed upon epoxide ring-opening. Computational studies on other monoterpene epoxides have shown that the uncatalyzed Meinwald rearrangement has a high activation energy, indicating that it is unlikely to occur spontaneously at moderate temperatures, such as those used in gas chromatography. nih.gov However, the rearrangement is a synthetically useful transformation, often catalyzed by acids or enzymes. researchgate.net

Table 1: Potential Epoxidation and Meinwald Rearrangement Products of Isoterpinolene
ReactantIntermediate EpoxidePotential Rearrangement Product(s)Reaction Type
Isoterpinolene (Endocyclic Epoxidation)1-methyl-2-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptaneAldehydes or Ketones via 1,2-shiftsEpoxidation / Meinwald Rearrangement
Isoterpinolene (Exocyclic Epoxidation)1-(1-methylcyclohex-1-en-2-yl)ethan-1-one derivativeAldehydes or Ketones via 1,2-shiftsEpoxidation / Meinwald Rearrangement

Reactions with Reactive Oxygen Species and Radicals (e.g., NO₃) in Atmospheric Contexts

As a biogenic volatile organic compound (BVOC), isoterpinolene can be emitted into the atmosphere where it participates in complex photochemical reactions. copernicus.org During the nighttime, the nitrate (B79036) radical (NO₃) is a significant atmospheric oxidant. copernicus.orgescholarship.org The reaction of isoterpinolene with NO₃ is initiated by the electrophilic addition of the radical to one of the C=C double bonds. This addition is typically faster for the more electron-rich trisubstituted endocyclic double bond.

The initial addition forms a nitrooxy alkyl radical, which then rapidly reacts with molecular oxygen (O₂) to yield a nitrooxy peroxy radical (RO₂). In the atmosphere, these peroxy radicals can undergo various reactions, including reacting with nitric oxide (NO) or other peroxy radicals, or undergoing intramolecular hydrogen shifts. These reaction pathways lead to a diverse range of products, including organic nitrates, carbonyl compounds (such as glyoxal (B1671930) and methylglyoxal), and other oxygenated species. cdc.gov These products can contribute to the formation of secondary organic aerosols (SOAs) and influence the budget of tropospheric ozone. copernicus.orgcopernicus.org Studies on the isomeric monoterpene, terpinolene, have shown that its reaction with NO₃ radicals is a significant source of organic nitrates and SOAs, with SOA yields reaching up to 60%. copernicus.orgcdc.gov

Table 2: Atmospheric Reaction of Isoterpinolene with Nitrate Radicals
ReactantOxidantKey IntermediatesMajor Product ClassesAtmospheric Significance
IsoterpinoleneNO₃ RadicalNitrooxy alkyl radicals, Nitrooxy peroxy radicalsOrganic Nitrates, Carbonyls (e.g., glyoxal), DicarbonylsFormation of Secondary Organic Aerosol (SOA), Influence on Ozone Budget

Hydrogenation and Reduction Strategies

The double bonds of isoterpinolene can be saturated through catalytic hydrogenation. This reduction reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel.

The reaction proceeds via the syn-addition of two hydrogen atoms across each double bond. Complete hydrogenation of isoterpinolene results in the formation of p-menthane (B155814). It is also possible to achieve partial hydrogenation to reduce only one of the two double bonds, although selective reduction can be challenging due to the similar reactivity of the alkenes. The exocyclic double bond may be slightly more accessible sterically, potentially allowing for some selectivity under carefully controlled conditions with a specific catalyst.

Table 3: Hydrogenation of Isoterpinolene
Starting MaterialReagents/CatalystProductReaction Type
This compoundH₂, Pd/C (or PtO₂, Raney Ni)1-isopropyl-4-methylcyclohexane (p-Menthane)Catalytic Hydrogenation

Cycloaddition Chemistry

The double bonds of isoterpinolene can act as dipolarophiles in [3+2] cycloaddition reactions. A common example is the reaction with nitrile oxides, which are 1,3-dipoles typically generated in situ from oxime precursors. This reaction is a powerful method for constructing five-membered heterocyclic rings, specifically isoxazolines. mdpi.comresearchgate.net

The reaction can occur at either the endocyclic or exocyclic double bond, leading to regioisomeric products. The regioselectivity is governed by both steric and electronic factors, as predicted by frontier molecular orbital (FMO) theory. mdpi.com The cycloaddition is generally a concerted process, meaning that the two new sigma bonds are formed in a single step. Computational studies on related systems have explored the mechanisms and regioselectivity of such cycloadditions. growingscience.comnih.gov

Table 4: [3+2] Cycloaddition of Isoterpinolene with a Nitrile Oxide
Dipolarophile1,3-DipoleProduct ClassReaction Type
IsoterpinoleneAr-C≡N⁺-O⁻ (Aryl Nitrile Oxide)Isoxazoline-fused p-menthane derivatives[3+2] Cycloaddition

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com Isoterpinolene itself, having non-conjugated double bonds, cannot act as the diene component in a classical Diels-Alder reaction.

However, under acidic conditions, isoterpinolene can isomerize to other p-menthadiene isomers that do contain a conjugated diene system, such as α-terpinene and γ-terpinene. mpg.de These conjugated isomers are highly reactive dienes in Diels-Alder reactions. For instance, γ-terpinene readily reacts with dienophiles like maleic anhydride (B1165640) to form bicyclic adducts. researchgate.net Therefore, while isoterpinolene is not directly reactive as a diene, it serves as a precursor to isomers that are synthetically useful in Diels-Alder chemistry.

Table 5: Diels-Alder Reactivity of an Isoterpinolene Isomer
Diene (Isomer of Isoterpinolene)DienophileProductReaction Type
γ-TerpineneMaleic AnhydrideBicyclic anhydride adduct[4+2] Cycloaddition

Functional Group Interconversions and Derivatization Strategies

The alkene functionalities in isoterpinolene are versatile handles for a wide array of functional group interconversions and derivatization strategies. These reactions allow for the introduction of new functional groups and the synthesis of a variety of derivatives.

Key transformations include:

Hydration: The addition of water across the double bonds, typically under acidic catalysis (Markovnikov addition) or via hydroboration-oxidation (anti-Markovnikov addition), yields alcohols.

Halogenation: The reaction with halogens such as Br₂ or Cl₂ results in the addition of two halogen atoms across a double bond, forming dihaloalkanes.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the double bonds follows Markovnikov's rule to produce haloalkanes.

Ozonolysis: Cleavage of the double bonds using ozone (O₃) followed by a reductive or oxidative workup yields aldehydes, ketones, or carboxylic acids, depending on the workup conditions and the substitution pattern of the alkene.

These fundamental reactions provide pathways to convert the hydrocarbon structure of isoterpinolene into more complex molecules with diverse functional groups.

Table 6: Summary of Derivatization Strategies for Isoterpinolene
ReactionReagentsFunctional Group IntroducedProduct Type
Hydration (Markovnikov)H₂O, H₂SO₄-OH (hydroxyl)Alcohol
Hydroboration-Oxidation1. BH₃-THF; 2. H₂O₂, NaOH-OH (hydroxyl)Alcohol
HalogenationBr₂ or Cl₂-Br, -Cl (halide)Dihaloalkane
Ozonolysis (Reductive Workup)1. O₃; 2. Zn/H₂O or (CH₃)₂S=O (carbonyl)Aldehyde/Ketone

Advanced Analytical Characterization in Research Contexts for 1 Methyl 2 Prop 1 En 2 Yl Cyclohex 1 Ene

Chromatographic Methods for Isomer Resolution and Purity Profiling

Chromatographic techniques are fundamental for separating 1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene from complex mixtures, such as essential oils or synthetic reaction products, and for assessing its purity. The choice of method depends on the volatility and polarity of the compound and its potential isomers or impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical tool for the study of volatile compounds like monoterpenes, including this compound. phytojournal.com In this technique, the sample is vaporized and passed through a long, narrow capillary column. The separation is based on the compound's boiling point and its affinity for the column's stationary phase. As components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

GC-MS is particularly effective for resolving constitutional isomers and stereoisomers of monoterpenes, which often have very similar boiling points but may exhibit slightly different retention times on chiral stationary phases. The mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight (136.23 g/mol ) and a characteristic fragmentation pattern resulting from the cleavage of the cyclohexene (B86901) and isopropenyl groups. nih.gov This technique is routinely used in phytochemistry to identify the components of plant extracts and in quality control to ensure the purity of synthetic batches. phytojournal.com

For less volatile derivatives or for preparative-scale purification, High-Performance Liquid Chromatography (HPLC) is the preferred method. sielc.com While the parent compound is highly volatile and better suited for GC, its hydroxylated or carboxylated analogues are frequently analyzed using HPLC. sielc.com The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Reverse-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), is commonly employed for compounds of moderate polarity. sielc.comsielc.com By adjusting the mobile phase composition, researchers can optimize the separation of the target compound from its precursors, byproducts, or degradation products. Detection is typically achieved using a UV detector, as the double bonds in the cyclohexene ring absorb ultraviolet light. For compounds lacking a chromophore, an evaporative light scattering detector (ELSD) or mass spectrometer can be coupled to the HPLC system.

High-Resolution Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and connectivity of atoms within this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals would be expected for the protons on the isopropenyl group (vinylic protons), the methyl groups, and the protons on the saturated part of the cyclohexene ring. The chemical shift (δ), signal splitting (multiplicity), and integration (area under the signal) are key parameters for structural assignment.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show characteristic signals for the sp² hybridized carbons of the double bonds (both in the ring and the isopropenyl group) at lower field (higher ppm) and the sp³ hybridized carbons of the cyclohexene ring at higher field (lower ppm).

The following table outlines the predicted chemical shifts for the distinct protons and carbons of the molecule based on its structure and data from similar compounds.

SpectrumFunctional GroupExpected Chemical Shift (ppm)Notes
¹H NMRIsopropenyl (=CH₂) Protons~4.7 - 5.0Two distinct signals, likely singlets or narrow doublets.
¹H NMRCyclohexene Ring Protons (-CH₂-)~1.5 - 2.2Complex multiplets due to multiple adjacent protons.
¹H NMRRing Methyl (-CH₃) Protons~1.6 - 1.8Singlet, as it's attached to a quaternary carbon with no adjacent protons.
¹H NMRIsopropenyl Methyl (-CH₃) Protons~1.7 - 1.9Singlet or narrow triplet depending on coupling to vinylic protons.
¹³C NMRQuaternary Alkene Carbons (C=C)~120 - 145Two signals for the double bond within the cyclohexene ring.
¹³C NMRIsopropenyl (C=CH₂) Carbons~110 (for CH₂) and ~145 (for C)Two distinct signals for the exocyclic double bond.
¹³C NMRCyclohexene Saturated Carbons (-CH₂-)~20 - 40Multiple signals in the aliphatic region.
¹³C NMRMethyl (-CH₃) Carbons~20 - 25Two distinct signals for the two methyl groups.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecular bonds. These techniques are excellent for identifying the functional groups present in a molecule. nih.gov

FT-IR Spectroscopy: In FT-IR, the molecule absorbs infrared radiation at frequencies corresponding to its natural bond vibrations (stretching, bending). Key absorptions for this compound would include C-H stretching for both sp² and sp³ carbons and C=C stretching for the two different double bonds.

Raman Spectroscopy: Raman spectroscopy provides complementary information. It relies on the inelastic scattering of monochromatic light. The symmetric C=C stretching vibrations, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum.

The combination of FT-IR and Raman provides a more complete vibrational profile of the molecule. nih.govrsc.org

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
sp² C-H Stretch (Alkene)3010 - 3100FT-IR, Raman
sp³ C-H Stretch (Alkane)2850 - 3000FT-IR, Raman
C=C Stretch1640 - 1680FT-IR, Raman (often stronger in Raman)
CH₂ Bend1430 - 1470FT-IR
CH₃ Bend1370 - 1390FT-IR
=C-H Bend (Out-of-plane)890 - 910FT-IR (strong for =CH₂)

While this compound is an oil at room temperature and thus not suitable for single-crystal X-ray analysis, its solid derivatives can be analyzed to provide definitive proof of structure and stereochemistry. researchgate.net This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a precise three-dimensional model of the electron density, and thus the atomic positions.

For example, a study on a related crystalline derivative, (1R,5R,6S)-6-(2-Hydroxyethyl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-enol, provided crucial structural details. researchgate.net The analysis confirmed that the cyclohexene ring adopts a half-chair conformation. researchgate.net In the crystal structure of this derivative, molecules were linked by intermolecular hydrogen bonds between the hydroxyl groups, forming columns. researchgate.net Such analyses are invaluable for unambiguously determining the relative and absolute configuration of chiral centers, information that is often difficult to obtain by other spectroscopic means.

ParameterObservation for a Crystalline Derivative
Molecular ConformationThe cyclohexene ring adopts a half-chair conformation. researchgate.net
Intermolecular ForcesMolecules are linked by O—H⋯O hydrogen bonds in the crystal lattice. researchgate.net
Structural ConfirmationProvides unambiguous determination of atomic connectivity and stereochemistry. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Methyl 2 Prop 1 En 2 Yl Cyclohex 1 Ene

Quantum Chemical Studies (e.g., DFT, MEDT)

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Molecular Electron Density Theory (MEDT) are central to modern computational organic chemistry. DFT is widely used to calculate the electronic structure of molecules, providing a balance between accuracy and computational cost. dergipark.org.trnih.gov MEDT, a more recent development, focuses on the changes in electron density to understand chemical reactivity, offering a powerful alternative to traditional frontier molecular orbital (FMO) theory. mdpi.com

These methods are employed to analyze the molecule's ground state, predict its reactivity, and map out the energetic landscapes of its chemical transformations.

Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the detailed elucidation of reaction mechanisms. This involves identifying stationary points, such as reactants, intermediates, products, and, crucially, transition states (TS). The transition state represents the highest energy point along the reaction coordinate and is key to understanding the reaction's feasibility and kinetics.

For terpenes, a significant class of reactions is acid-catalyzed cyclizations, which lead to a vast diversity of natural products. nih.govnih.gov Computational studies can model these complex reaction cascades, identifying the key cationic intermediates and the transition states that connect them. By calculating the energy of each species along the reaction pathway, chemists can determine the most likely mechanism. For instance, in the cyclization of a terpene, DFT calculations can distinguish between a concerted (single-step) or a stepwise mechanism by locating the relevant transition states and intermediates and comparing their relative energies. researchgate.netresearchgate.net While a specific mechanism for 1-Methyl-2-(prop-1-en-2-yl)cyclohex-1-ene is not detailed in the literature, the general approach would involve modeling its protonation and subsequent intramolecular reactions to identify the most energetically favorable pathway to cyclic products.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various indices. mdpi.commdpi.com These global reactivity indices are calculated from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. Softer molecules are generally more reactive.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons, calculated as ω = χ² / (2η).

Nucleophilicity Index (N): A measure of a molecule's ability to donate electrons.

By calculating these indices, the reactivity of this compound could be compared with other terpenes. For example, a study on its isomer limonene (B3431351) and other monoterpenes used DFT to calculate these values, providing a quantitative ranking of their reactivity. nih.govnih.gov The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur (the difference in energy between the reactants and the transition state), can also be precisely calculated using DFT. A lower activation energy implies a faster reaction rate.

Table 1: Illustrative Global Reactivity Indices for Selected Monoterpenes (Calculated via DFT)

This table presents data for related monoterpenes to illustrate the application of conceptual DFT. Values for this compound are not available in the cited literature but would be calculated using the same methodology.

CompoundEHOMO (eV)ELUMO (eV)Ionization Potential (I) (eV)Chemical Hardness (η) (eV)Electrophilicity (ω) (eV)
Thymol-8.49-0.988.493.762.68
Pinene-8.98-0.258.984.372.37
Limonene-9.230.039.234.632.30
Cymene-9.25-0.169.254.552.35
Menthol-10.111.0110.115.562.08

Source: Adapted from DFT calculations on selected monoterpenes. nih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the most significant interactions between two reacting molecules occur between the HOMO of one and the LUMO of the other. The energy and spatial distribution of these orbitals can predict the feasibility and outcome of a reaction. dergipark.org.tr

EHOMO: The energy of the highest occupied molecular orbital. A higher EHOMO indicates a stronger ability to donate electrons (greater nucleophilicity). For instance, studies show that terpenes with higher EHOMO values, like thymol and pinene, are more reactive than those with lower values, like limonene and menthol. nih.gov

ELUMO: The energy of the lowest unoccupied molecular orbital. A lower ELUMO suggests a greater ability to accept electrons (greater electrophilicity).

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). A smaller gap generally corresponds to higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, an FMO analysis would involve calculating the energies and visualizing the shapes of its HOMO and LUMO. The HOMO would likely be localized on the electron-rich double bonds, indicating these are the primary sites for electrophilic attack. The LUMO would show the most favorable regions for nucleophilic attack.

Molecular Dynamics Simulations and Enhanced Sampling Techniques

While quantum chemical studies examine static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the environment (like a solvent).

For a flexible molecule like this compound, MD simulations could be used to:

Explore its conformational landscape to identify the most stable three-dimensional structures.

Simulate its behavior in different solvents to understand solvation effects on reactivity.

Study its interaction with larger systems, such as biological membranes or the active site of an enzyme.

Enhanced sampling techniques are often coupled with MD to overcome the timescale limitations of standard simulations, allowing for the observation of rare events like the crossing of high-energy barriers in a chemical reaction.

Structure-Reactivity Relationship Modeling

Structure-reactivity relationship modeling aims to establish a correlation between the structural features of a molecule and its chemical reactivity. Computationally, this involves calculating various molecular descriptors for a series of related compounds and correlating them with experimentally observed reaction rates or equilibrium constants.

For this compound, a computational structure-reactivity study would involve:

Calculating geometric descriptors (e.g., bond lengths, angles).

Calculating electronic descriptors (e.g., reactivity indices from DFT, atomic charges).

Relating these descriptors to known reactivity patterns within the monoterpene family. For example, the calculated electrophilicity index (ω) of a series of terpenes could be plotted against their reaction rates in a specific polar reaction to develop a predictive model.

Computational Approaches for Stereochemical Control and Prediction

Many chemical reactions can produce multiple stereoisomers, and predicting which one will be the major product is a significant challenge. Computational chemistry offers powerful tools to predict stereochemical outcomes. By calculating the transition state energies for the pathways leading to different stereoisomers, the preferred product can be identified. The pathway with the lowest-energy transition state will be kinetically favored and thus yield the major product.

In the context of terpene cyclizations, which often create multiple new stereocenters, DFT calculations are essential for understanding the origins of stereoselectivity. For this compound, if it were to undergo a Diels-Alder reaction or an intramolecular cyclization, computational modeling of the different transition state geometries (e.g., endo vs. exo or cis vs. trans) would predict the stereochemistry of the resulting product. This analysis typically involves examining steric clashes and stabilizing electronic interactions within the transition state structures.

Interdisciplinary Research and Emerging Perspectives Involving 1 Methyl 2 Prop 1 En 2 Yl Cyclohex 1 Ene

Role in Atmospheric Chemistry and Secondary Organic Aerosol Formation

Volatile organic compounds (VOCs) of biogenic origin, such as monoterpenes, are significant precursors to the formation of secondary organic aerosols (SOA) in the atmosphere. youth-cop.comcopernicus.org These aerosols impact air quality, climate, and human health. youth-cop.com The atmospheric degradation of monoterpenes is initiated by reactions with oxidants like ozone (O₃), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO₃). copernicus.org These reactions produce lower volatility oxygenated products that can partition into the particle phase, leading to the formation and growth of SOA. copernicus.orgnih.gov

While much of the research has centered on more abundant monoterpenes like α-pinene and limonene (B3431351), the principles of their atmospheric chemistry are applicable to isoterpinolene (B1219089). youth-cop.comkit.edu Laboratory and field studies have shown that SOA formation yields and properties can vary significantly depending on the specific monoterpene, the oxidant, and ambient conditions such as relative humidity. copernicus.orgconfex.com For instance, the nocturnal oxidation of limonene by NO₃ radicals can be a more significant source of SOA than its reaction with OH radicals during the day, a phenomenon that may also be relevant for other isomers like isoterpinolene. copernicus.org

The complexity of these atmospheric reactions is substantial, as the initial oxidation products can undergo further reactions, leading to a diverse array of multifunctional, low-volatility compounds that contribute to SOA mass. core.ac.uk The formation of SOA is not merely a gas-to-particle conversion process but involves complex aqueous-phase chemistry within atmospheric water droplets, such as clouds and fogs, where water-soluble oxidation products can undergo further reactions. copernicus.org Understanding the specific reaction pathways and SOA yields for isoterpinolene is a critical area for future research to accurately model its atmospheric impact.

Table 1: Key Oxidants in Atmospheric Monoterpene Degradation

OxidantCommon NameTypical Atmospheric PresenceRole in SOA Formation
O₃OzoneStratosphere and TroposphereInitiates ozonolysis, a major pathway for SOA formation from alkenes. kit.edu
OHHydroxyl RadicalDaytime (photochemically produced)Highly reactive, initiates daytime oxidation of VOCs. copernicus.org
NO₃Nitrate RadicalNighttime (in the presence of NOx and O₃)A primary oxidant for VOCs during the night. copernicus.org

Biocatalysis and Engineered Enzyme Pathways for Monoterpene Transformations

Biocatalysis, the use of natural enzymes to perform chemical reactions, offers a sustainable and efficient alternative to traditional chemical synthesis. astrazeneca.com This approach is particularly promising for the transformation of monoterpenes like isoterpinolene into value-added products. Enzymes operate under mild conditions, exhibit high specificity, and are biodegradable, aligning with the principles of green chemistry. astrazeneca.com

Research has demonstrated the microbial transformation of monoterpenes. For example, the bacterium Alcaligenes defragrans has been shown to cometabolically convert isolimonene (B49398) into isoterpinolene, indicating the presence of enzymatic pathways capable of isomerizing the double bonds within the monoterpene skeleton. mpg.de Such microbial systems or their isolated enzymes can be harnessed for specific chemical conversions.

The field of enzyme engineering further expands the possibilities of biocatalysis. Through techniques like directed evolution and computational design, enzymes can be tailored to catalyze non-natural reactions or to have improved activity, stability, and selectivity. nih.govnih.gov This allows for the creation of novel biocatalytic cascades, where multiple enzymes work in sequence to produce complex molecules. researchgate.net For instance, engineered P450 monooxygenases or other redox enzymes could be developed to introduce specific functional groups onto the isoterpinolene scaffold, creating chiral building blocks for the synthesis of pharmaceuticals or agrochemicals. The development of such engineered pathways for isoterpinolene transformation represents a significant opportunity for producing high-value, bio-based chemicals.

Table 2: Examples of Enzyme Classes Relevant to Monoterpene Biotransformation

Enzyme ClassCatalytic FunctionPotential Application for Isoterpinolene
IsomerasesCatalyze structural rearrangement of isomersInterconversion between isoterpinolene and other p-menthadiene isomers. mpg.de
Monooxygenases (e.g., P450s)Incorporate one atom of oxygen into a substrateHydroxylation or epoxidation of the cyclohexene (B86901) ring or side chain. nih.gov
DehydrogenasesCatalyze oxidation-reduction reactionsConversion of hydroxylated derivatives to ketones. researchgate.net
LyasesCatalyze the breaking of various chemical bondsPotential for ring-opening or side-chain cleavage reactions.

Chemical Synthesis of Bioactive Precursors and Advanced Materials from Isoterpinolene

The chemical structure of isoterpinolene, featuring two distinct double bonds, makes it a valuable and versatile precursor for organic synthesis. It can be utilized to create a range of bioactive molecules and advanced polymer materials.

One potential application is its conversion to p-methylacetophenone, an important bulk chemical used in fragrances and as an intermediate in the synthesis of other compounds. bham.ac.uk Furthermore, isoterpinolene can serve as a monomer in polymerization reactions. For example, its copolymerization with maleic anhydride (B1165640) can produce biorenewable terpene-based polymers, offering a sustainable alternative to petroleum-derived plastics. bham.ac.uk The properties of these polymers can be tuned by altering the comonomer and the polymerization conditions, opening avenues for the development of new materials with specific functionalities.

The reactivity of isoterpinolene's double bonds also allows for a variety of chemical modifications, such as oxidation, hydrogenation, and addition reactions. These transformations can yield a diverse array of functionalized cyclohexanes, which are common structural motifs in many bioactive natural products and pharmaceuticals. nih.govmdpi.com The strategic chemical modification of isoterpinolene can thus provide access to novel molecular scaffolds for drug discovery and the synthesis of fine chemicals.

Sustainable Valorization of Terpene Feedstocks and Biorefinery Concepts

Isoterpinolene is a component of turpentine (B1165885), a readily available and low-cost byproduct of the forestry and paper industries. bham.ac.uk This makes it an attractive, biorenewable feedstock within the framework of a biorefinery. A biorefinery is a facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from biomass. etipbioenergy.eu

A terpene-based biorefinery can utilize crude sulfate (B86663) turpentine to produce mixtures of p-menthadienes, including isoterpinolene, α-terpinene, and γ-terpinene. bham.ac.ukresearchgate.net These mixtures can then be used as feedstocks for various chemical processes. For example, oxidative aromatization can convert these p-menthadienes into p-cymene (B1678584), a valuable platform chemical. researchgate.net Other potential transformations include ozonolysis, Diels-Alder reactions, and hydrogenation to produce fragrances, antioxidants, drugs, biopolymers, and biofuels. researchgate.net

The valorization of terpene feedstocks like isoterpinolene is a key strategy for transitioning from a fossil fuel-based economy to a more sustainable, bio-based one. bham.ac.uk By converting what was once considered a waste stream into a source of valuable chemicals and materials, terpene biorefineries can contribute significantly to the circular economy and reduce the environmental impact of industrial processes.

Table 3: Products from a Terpene-Based Biorefinery

FeedstockProcessPotential Products
Crude Sulfate Turpentine (containing α-pinene, β-pinene, etc.)Acid-catalyzed ring-openingp-Menthadiene mixtures (incl. isoterpinolene) bham.ac.ukresearchgate.net
p-Menthadiene MixtureOxidative Aromatizationp-Cymene researchgate.net
p-Menthadiene MixtureOzonolysisFragrances, diones researchgate.net
p-Menthadiene MixtureDiels-Alder ReactionBio-based polymers, specialty chemicals researchgate.net
IsoterpinoleneCopolymerizationBiorenewable terpene polymers bham.ac.uk

Future Research Directions and Unaddressed Challenges for 1 Methyl 2 Prop 1 En 2 Yl Cyclohex 1 Ene

Development of Highly Selective Catalytic Systems for Specific Transformations

A primary challenge in the valorization of isoterpinolene (B1219089) lies in achieving high selectivity in its chemical transformations. The presence of two distinct carbon-carbon double bonds, along with allylic positions, offers multiple sites for reaction, often leading to a mixture of products. Future research must focus on the design and development of advanced catalytic systems capable of targeting specific functionalities with high precision.

Key areas for investigation include:

Selective Hydrogenation: While catalytic hydrogenation can reduce the double bonds in isoterpinolene, controlling the reaction to selectively hydrogenate one double bond over the other remains a significant hurdle. youtube.comyoutube.comlibretexts.org Developing catalysts, potentially based on precisely engineered metal nanoparticles or chiral catalysts, could enable the synthesis of specific partially saturated derivatives, which are valuable as fragrance ingredients and chiral building blocks. youtube.comyoutube.com

Selective Oxidation: The oxidation of isoterpinolene can yield a variety of valuable oxygenated compounds, such as epoxides, ketones, and alcohols. mdpi.com However, controlling the regioselectivity and chemoselectivity of these reactions is difficult. Future efforts should be directed towards designing heterogeneous and homogeneous catalysts that can selectively oxidize a specific double bond or an allylic position, thus avoiding the formation of complex product mixtures. mdpi.com

Isomerization Control: Isomerization reactions of isoterpinolene can lead to other valuable p-menthadiene isomers like α-terpinene, γ-terpinene, and terpinolene (B10128). bham.ac.uk The development of catalysts that can selectively drive the isomerization towards a single, desired product is a crucial area for future research.

The table below summarizes potential selective transformations of isoterpinolene and the desired products.

TransformationTarget FunctionalityDesired Product ClassPotential Catalyst Type
HydrogenationEndocyclic C=Cp-Menth-1-ene derivativesHeterogeneous (e.g., Pt, Pd on support)
HydrogenationExocyclic C=Cp-Menth-2-ene derivativesHomogeneous (e.g., Wilkinson's catalyst)
EpoxidationEndocyclic C=CIsoterpinolene oxideMetal complexes (e.g., Ti, Mo, W)
Allylic OxidationAllylic C-Hp-Cymen-8-olBimetallic catalysts (e.g., AuCu/TiO2)
IsomerizationDouble bond migrationα-TerpineneSolid acid/base catalysts

Integration of Advanced In-Situ Spectroscopic Monitoring in Reaction Studies

A deeper understanding of the reaction mechanisms and kinetics involved in isoterpinolene transformations is essential for optimizing reaction conditions and catalyst design. Traditional offline analytical methods often fail to capture transient intermediates and provide a complete picture of the reaction dynamics. The integration of advanced in-situ spectroscopic techniques offers a powerful solution to this challenge. mt.comspectroscopyonline.com

Future research should focus on the application of techniques such as:

In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, products, and key intermediates throughout the course of a reaction. mt.comrsc.orgmt.com This data is invaluable for elucidating reaction pathways and kinetics. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can offer detailed structural information about the species present in the reaction mixture, helping to identify and characterize intermediates. nih.gov

Mass Spectrometry (MS): Techniques like GC-MS and HPLC-MS can be used for the structural elucidation of various terpenoids and to follow the formation of products over time. jchps.com

By combining the data from these in-situ methods with kinetic modeling, researchers can build comprehensive models of isoterpinolene reactions, leading to more efficient and selective processes. researchgate.net

Refinement of Predictive Computational Models for Complex Reaction Systems

Computational chemistry and modeling have become indispensable tools in modern chemical research. nih.govnih.gov For complex reaction systems involving multifunctional molecules like isoterpinolene, predictive computational models can significantly accelerate the discovery and optimization of new catalytic processes. nih.govyoutube.com

Future research directions in this area include:

Quantum Chemical Calculations: High-level quantum chemical methods, such as Density Functional Theory (DFT), can be used to investigate reaction mechanisms, calculate activation energies, and predict the structures of transition states. mdpi.comresearchgate.net This information is crucial for understanding catalyst activity and selectivity.

Machine Learning and Artificial Intelligence: By training machine learning models on large datasets of experimental and computational results, it may be possible to predict the outcome of isoterpinolene reactions with new catalysts or under different conditions. nih.govyoutube.com This data-driven approach could dramatically reduce the need for extensive experimental screening.

Multi-scale Modeling: Combining quantum mechanical calculations for the reactive site with classical molecular dynamics for the surrounding environment can provide a more realistic description of catalytic reactions in the condensed phase. mdpi.com

The table below illustrates the application of different computational models to isoterpinolene research.

Computational MethodApplication in Isoterpinolene ResearchExpected Outcome
Density Functional Theory (DFT)Elucidation of reaction mechanisms for oxidation and hydrogenation.Understanding of transition states and reaction pathways.
Molecular DockingSimulating the binding of isoterpinolene to enzyme active sites.Prediction of biocatalytic transformation products.
Machine LearningPredicting catalyst performance based on descriptor data.Rapid screening of potential catalysts for selective transformations.

Exploration of Novel Reaction Pathways and High-Value Derivatives

While several transformations of isoterpinolene are known, there is significant scope for exploring novel reaction pathways to produce new, high-value derivatives. rsc.orgrwth-aachen.deresearchgate.net The unique structural features of isoterpinolene make it an attractive starting material for the synthesis of complex molecules.

Areas for future exploration include:

Biocatalysis: The use of enzymes or whole-cell systems for the transformation of isoterpinolene could offer high selectivity and mild reaction conditions. mpg.de Research into identifying and engineering novel enzymes for specific transformations is a promising avenue.

Polymerization: Isoterpinolene has the potential to be used as a monomer for the synthesis of novel bio-based polymers. bham.ac.uk Research into its polymerization and copolymerization behavior could lead to new sustainable materials with unique properties.

Cascade Reactions: Designing catalytic systems that can facilitate multiple reaction steps in a single pot (cascade reactions) can improve efficiency and reduce waste. researchgate.net Exploring cascade reactions starting from isoterpinolene could lead to the efficient synthesis of complex target molecules.

Sustainable and Circular Economy Considerations in Isoterpinolene Production and Utilization

As a biorenewable chemical, isoterpinolene is well-positioned to contribute to a more sustainable chemical industry. fraunhofer.deutexas.edu However, a holistic approach that considers the entire life cycle is necessary to maximize its environmental benefits.

Future research and development should address the following:

Sustainable Production: While isoterpinolene can be obtained from turpentine (B1165885), exploring alternative and more sustainable production routes, such as microbial fermentation from renewable feedstocks, is crucial. mpg.de

Circular Economy Integration: Isoterpinolene and its derivatives should be designed with end-of-life in mind, favoring biodegradability or recyclability. mdpi.comsciopen.comeuropa.eu Integrating isoterpinolene-based products into a circular economy framework, where waste is valorized, is a key long-term goal. mdpi.comrepec.org

Life Cycle Assessment (LCA): Conducting thorough life cycle assessments for different isoterpinolene production and utilization pathways will be essential to quantify their environmental impact and identify areas for improvement. fraunhofer.de

By focusing on these future research directions, the scientific community can unlock the full potential of isoterpinolene as a sustainable platform chemical, contributing to the development of a greener and more circular chemical industry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.